2-bromobenzyl 3-methyl-4-nitrobenzoate
Overview
Description
2-bromobenzyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methyl-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by esterification with 2-bromobenzyl alcohol. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromobenzyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-aminobenzyl 3-methyl-4-nitrobenzoate.
Reduction: 2-bromobenzyl 3-methyl-4-aminobenzoate.
Ester hydrolysis: 2-bromobenzyl alcohol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-bromobenzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 3-methyl-4-nitrobenzoate depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amine group. The ester bond can be cleaved through hydrolysis, involving the addition of water to break the bond.
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzyl 4-methyl-3-nitrobenzoate
- 2-bromobenzyl 3-methyl-4-aminobenzoate
- 2-bromobenzyl 3-methyl-4-hydroxybenzoate
Uniqueness
2-bromobenzyl 3-methyl-4-nitrobenzoate is unique due to the specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromophenyl)methyl 3-methyl-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-10-8-11(6-7-14(10)17(19)20)15(18)21-9-12-4-2-3-5-13(12)16/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMAZRPBSJNGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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